molecular formula C19H15Br2N3O2S2 B11514285 N-cyclopropyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-cyclopropyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11514285
M. Wt: 541.3 g/mol
InChI Key: AZFFQJHYPNBCGH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a benzothiazole ring, and a dibromo-hydroxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Dibromo-Hydroxyphenyl Group: The dibromo-hydroxyphenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction using diazomethane or a similar reagent.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like NBS for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzothiazoles.

Scientific Research Applications

N-cyclopropyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide: This compound is unique due to its specific combination of functional groups and structural features.

    Cyromazine: An insect growth regulator with a similar triazine structure but different functional groups and applications.

    Benzothiazole Derivatives: Compounds with a benzothiazole ring, used in various chemical and biological applications.

Uniqueness

This compound is unique due to its combination of a cyclopropyl group, a dibromo-hydroxyphenyl moiety, and a benzothiazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H15Br2N3O2S2

Molecular Weight

541.3 g/mol

IUPAC Name

N-cyclopropyl-2-[[6-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15Br2N3O2S2/c20-11-5-10(18(26)14(21)6-11)8-22-13-3-4-15-16(7-13)28-19(24-15)27-9-17(25)23-12-1-2-12/h3-8,12,26H,1-2,9H2,(H,23,25)

InChI Key

AZFFQJHYPNBCGH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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